N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide
Description
Properties
Molecular Formula |
C15H25N5O3S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide |
InChI |
InChI=1S/C15H25N5O3S/c1-4-19(5-2)15(22)20-8-6-11(7-9-20)13(21)16-14-18-17-12(24-14)10-23-3/h11H,4-10H2,1-3H3,(H,16,18,21) |
InChI Key |
AGVVPXWBHMWABC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide typically involves multiple steps. The starting materials include piperidine, diethylamine, and 1,3,4-thiadiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-diethyl-N~4~-[5-(3-pentanyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide
- N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide
Uniqueness
N~1~,N~1~-diethyl-N~4~-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide is unique due to its specific substitution pattern and the presence of both piperidine and thiadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
